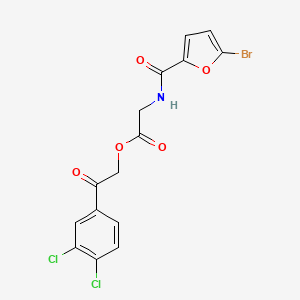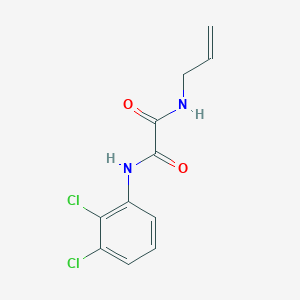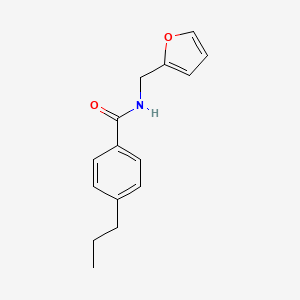
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide, also known as CPP or CPP-109, is a derivative of the compound N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a neurotoxin that causes Parkinson's disease-like symptoms. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and changes in gene expression. This, in turn, leads to alterations in neuronal plasticity and the formation of new synaptic connections. The effects of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 on gene expression are thought to underlie its therapeutic effects in addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 has been shown to have a number of biochemical and physiological effects. Studies have shown that N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 can increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 has also been shown to increase levels of dopamine and other neurotransmitters in the brain, which may contribute to its effects on addiction and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 for use in lab experiments is its high potency and selectivity for HDAC inhibition. This allows for precise control over the effects of the compound on gene expression and neuronal plasticity. However, one limitation of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the brain.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific genes or pathways. Another area of interest is the investigation of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109's effects on other neuropsychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in exploring the potential use of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 in combination with other therapies, such as cognitive behavioral therapy, to enhance its therapeutic effects. Overall, the continued study of N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 has the potential to lead to new treatments for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethyl-4-piperidinecarboxamide-109 has been shown to enhance learning and memory, reduce drug-seeking behavior, and improve mood and anxiety-related behaviors. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol dependence.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-5-21(16-9-7-6-8-10-16)17(22)15-11-13-20(14-12-15)18(23)19(2,3)4/h15-16H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLPGYFJKMYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2,2-dimethylpropanoyl)-N-ethylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)


![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)

![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)


![N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4762645.png)